Technical Guide: 3-Chloro-2-methoxyaniline (CAS Number: 51114-68-2)
Technical Guide: 3-Chloro-2-methoxyaniline (CAS Number: 51114-68-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and experimental protocols for 3-Chloro-2-methoxyaniline. This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]
Chemical Identity and Physical Properties
3-Chloro-2-methoxyaniline, also known as 3-chloro-o-anisidine, is an aromatic amine.[2] The presence of chloro and methoxy substituents on the aniline ring influences its polarity and reactivity.[3] While some sources describe it as a pale yellow to brown solid, it is more commonly available and described as a liquid at room temperature, appearing as a clear, dark red to tan liquid.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 51114-68-2[2] |
| Molecular Formula | C₇H₈ClNO[2] |
| Molecular Weight | 157.60 g/mol [2] |
| IUPAC Name | 3-chloro-2-methoxyaniline[2] |
| Synonyms | 3-Chloro-o-anisidine, Aniline, 3-chloro-2-methoxy-, Benzenamine, 3-chloro-2-methoxy-[2] |
| SMILES | COC1=C(C=CC=C1Cl)N[2] |
| InChI Key | VPZJHTWLWKFPQW-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid at 20°C[1] |
| Appearance | Clear, dark red to tan liquid[1] |
| Boiling Point | 246 °C[4] |
| Density | 1.231 - 1.234 g/cm³[4] |
| Water Solubility | 0.707 mg/mL (calculated)[5] |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and dichloromethane.[1] |
| Log P (Octanol-Water Partition Coefficient) | 1.8 (Computed)[2] |
Safety and Hazard Information
3-Chloro-2-methoxyaniline is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[2][6] |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[2][6] |
| Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation[2][6] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[6]
Experimental Protocols
Synthesis Protocol: Reduction of 3-Chloro-2-nitroanisole
A common method for the synthesis of 3-Chloro-2-methoxyaniline is the reduction of the corresponding nitro compound, 3-chloro-2-nitroanisole. The following is a representative protocol using iron powder in acetic acid.
Materials:
-
3-chloro-2-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-chloro-2-nitroanisole in a 1:1 mixture of glacial acetic acid and acetonitrile.
-
Add iron powder to the solution (approximately 4 molar equivalents).
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and dilute it with water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Chloro-2-methoxyaniline.
-
The crude product can be purified by vacuum distillation.
Spectroscopic Characterization
Sample Preparation: Dissolve 5-10 mg of purified 3-Chloro-2-methoxyaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Parameters:
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
¹³C NMR Parameters:
-
Spectrometer: 100 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 s
Sample Preparation (for liquid sample): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Instrumentation and Data Acquisition:
-
Spectrometer: FTIR spectrometer
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Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Record the spectrum and perform a background subtraction.
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI)
-
Inlet: Gas chromatography (GC) or direct insertion probe
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Visualizations
